molecular formula C21H21N5OS B10890478 N-(1-Phenylethyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide

N-(1-Phenylethyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide

Cat. No.: B10890478
M. Wt: 391.5 g/mol
InChI Key: BHDQMHLGBMKUSG-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide is a synthetic compound featuring a triazinoindole core linked via a sulfanyl group to a butanamide side chain substituted with a phenylethyl group. The triazinoindole scaffold is known for its diverse pharmacological properties, including antimicrobial, antidepressant, and anticonvulsant activities . This compound’s structural uniqueness lies in its butanamide chain and phenylethyl substituent, which differentiate it from related derivatives.

Properties

Molecular Formula

C21H21N5OS

Molecular Weight

391.5 g/mol

IUPAC Name

N-(1-phenylethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide

InChI

InChI=1S/C21H21N5OS/c1-3-17(20(27)22-13(2)14-9-5-4-6-10-14)28-21-24-19-18(25-26-21)15-11-7-8-12-16(15)23-19/h4-13,17H,3H2,1-2H3,(H,22,27)(H,23,24,26)

InChI Key

BHDQMHLGBMKUSG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=NC3=C(C4=CC=CC=C4N3)N=N2

Origin of Product

United States

Biological Activity

N-(1-Phenylethyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide, also known as Primordazine NC6364997, is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C22H23N5OS
  • Molecular Weight : 405.51592 g/mol
  • CAS Number : 312532-31-3

The compound's structure features a triazino-indole moiety that is hypothesized to contribute to its biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of phenylethanol can influence DNA synthesis in various bacterial and eukaryotic cell lines, suggesting a potential mechanism for antimicrobial action through interference with nucleic acid synthesis .

Anticancer Activity

The compound's structural similarity to known anticancer agents raises the possibility of its effectiveness against cancer cells. In vitro studies have shown that related triazino-indole compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, compounds targeting the mitochondrial pathway have been shown to enhance apoptotic signals in lymphoma cells .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Compounds with phenylethyl groups have been associated with neuroprotective effects in models of neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of DNA synthesis in bacterial cells
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveModulation of neurotransmitter systems; reduction of oxidative stress

Specific Research Findings

  • Antimicrobial Activity : A study published in Biochimica et Biophysica Acta demonstrated that phenylethanol derivatives could inhibit DNA and RNA synthesis in Escherichia coli and other microorganisms .
  • Anticancer Mechanisms : Research has indicated that triazino-indole derivatives can activate apoptotic pathways in lymphoma cells through mitochondrial signaling .
  • Neuroprotection : Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative damage in vitro models .

Comparison with Similar Compounds

Core Modifications

The triazinoindole core is conserved across most analogs, but substituents on the nitrogen atoms (e.g., methyl, benzyl, or ethyl groups at the 5-position) modulate solubility and target binding. For example:

  • 5-Methyl derivatives (e.g., N-(4-chlorophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide) exhibit enhanced antimicrobial activity compared to unsubstituted analogs .
  • 5-Benzyl derivatives (e.g., 2-[(5-benzyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide) show improved selectivity for bacterial targets like Pseudomonas aeruginosa MvfR .

Side Chain Variations

  • Acetamides vs. Butanamides: Acetamide derivatives (e.g., N-(2-nitrophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide) demonstrate potent antidepressant activity (MIC values lower than standard drugs like imipramine) . Butanamide analogs (e.g., N-(4-phenyl-1,3-thiazol-2-yl)-2-(triazinoindol-3-ylsulfanyl)butanamide) exhibit extended pharmacokinetic profiles due to increased hydrophobicity but may show reduced antidepressant activity compared to acetamides, as chain elongation diminishes efficacy .

Aromatic Substituents

Substituents on the phenyl ring significantly influence bioactivity:

  • Electron-withdrawing groups (e.g., nitro in 2-((5-methyl-triazinoindol-3-yl)thio)-N-(2-nitrophenyl)acetamide) enhance antimicrobial and anticonvulsant activities .
  • Heterocyclic substituents (e.g., pyridinyl in 2-[(5-benzyl-triazinoindol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide) improve target specificity for bacterial virulence factors .

Pharmacological Selectivity

  • Antimicrobial vs. CNS Activity: Methyl or benzyl substituents on the triazinoindole core favor antimicrobial activity, while phenylethyl or pyridinyl groups enhance CNS penetration for antidepressant/anticonvulsant effects .
  • Selectivity for Aldose Reductase: Oxotriazinoindole derivatives (e.g., cemtirestat analogs) exhibit >100-fold selectivity for ALR2 over ALR1, attributed to the triazinoindole-thioacetic acid motif .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiol synthesisIndoline-2,3-dione + thiosemicarbazide, H₂O, reflux95.4
Amide couplingDCC, DMF, RT, 12h78–85

Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR spectroscopy : Confirm thiol (-SH) disappearance (2500–2600 cm⁻¹) and amide C=O stretch (~1670 cm⁻¹) ().
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm), methylene groups near sulfur (δ 3.5–4.5 ppm), and phenethyl substituents (δ 1.2–1.5 ppm for CH₃) ().
  • Elemental analysis : Validate stoichiometry (C, H, N, S) within ±0.4% deviation ().

Advanced Question: How can researchers investigate the iron-chelating mechanism of this compound in cancer therapy?

Methodological Answer:

  • Ferrous ion binding assays : Use UV-Vis spectroscopy to monitor Fe²⁺-induced spectral shifts (e.g., loss of absorbance at 450 nm) ().
  • Cellular iron depletion : Measure intracellular labile iron pool (LIP) using calcein-AM fluorescence. Compound 3k (a structural analog) reduced LIP by 60% in A549 cells at 1 μM ().
  • Rescue experiments : Co-treatment with FeSO₄ (100 μM) reverses antiproliferative effects, confirming iron-dependent mechanisms ().

Q. Table 2: Antiproliferative Activity (IC₅₀ Values)

Cell LineIC₅₀ (μM)Selectivity vs. HEK293
A5490.598.3-fold
MCF-70.866.1-fold
HepG-20.925.9-fold
Data from

Advanced Question: How to resolve contradictions in reported selectivity for aldose reductase (ALR2) vs. ALR1 inhibition?

Methodological Answer:

  • Isoform-specific assays : Use recombinant human ALR2 and ALR1 in kinetic studies with DL-glyceraldehyde as substrate.
  • Structural analysis : The triazinoindole scaffold’s planar geometry favors ALR2’s hydrophobic active site over ALR1’s polar residues ().
  • Selectivity ratios : OTI (a related compound) showed 120-fold selectivity for ALR2 (IC₅₀ = 0.12 μM) vs. ALR1 (IC₅₀ = 14.5 μM) ().

Advanced Question: What experimental designs are suitable for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core modifications : Introduce substituents at the phenethyl group (e.g., halides, methoxy) to assess steric/electronic effects ().
  • Thioether vs. sulfone : Replace sulfur with sulfone to evaluate redox stability.
  • Docking studies : Use AutoDock Vina to predict binding poses in ALR2 (PDB: 2NVC) or iron-responsive pathways ().

Q. Table 3: SAR Trends in Analogous Compounds

ModificationBiological EffectReference
Pyridinocycloalkyl addition↑ Antiproliferative activity (IC₅₀ < 1 μM)
5-Methyl substitution↓ Cytotoxicity in normal cells

Advanced Question: How to address discrepancies in apoptosis induction data across cell lines?

Methodological Answer:

  • Mechanistic validation : Perform flow cytometry (Annexin V/PI) and JC-1 staining to quantify apoptosis and mitochondrial depolarization ().
  • Western blotting : Monitor Bcl-2 downregulation, Bax activation, and caspase-3 cleavage ().
  • Cell-type specificity : Compare iron metabolism gene expression (e.g., TFRC, FTH1) via qPCR to explain differential responses ().

Advanced Question: What strategies optimize selectivity between antimicrobial and anticancer applications?

Methodological Answer:

  • Dual-activity screening : Test against S. aureus (MIC) and cancer cells (IC₅₀) in parallel.
  • Target prioritization : For anticancer focus, prioritize Fe²⁺ chelation; for antimicrobial, enhance thiol-mediated redox disruption ().
  • Toxicity profiling : Use hemolysis assays (RBCs) and HEK293 cells to exclude non-selective analogs ().

Advanced Question: How to validate the role of ferroptosis in this compound’s mechanism?

Methodological Answer:

  • Lipid peroxidation assays : Measure malondialdehyde (MDA) levels via TBARS assay.
  • GPX4 inhibition : Use RSL3 (a ferroptosis inducer) as a positive control.
  • Iron dependency : CRISPR/Cas9 knockout of SLC40A1 (ferroportin) or TFRC (transferrin receptor) to assess resistance ().

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